molecular formula C14H20N4O2 B15113496 N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B15113496
M. Wt: 276.33 g/mol
InChI Key: ZDDZYGIUXPWQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a cyclopropyl group, an ethylpyrimidine moiety, and a morpholine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Morpholine Ring Formation: The morpholine ring can be formed through a cyclization reaction involving an appropriate diol and ammonia or an amine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and reduced derivatives.

    Substitution: Formation of substituted pyrimidine and morpholine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • N-cyclopropyl-2-(4-morpholinyl)-4-(5-ethylpyrimidin-2-yl)carboxamide

Uniqueness

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group, ethylpyrimidine moiety, and morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-cyclopropyl-4-(5-ethylpyrimidin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-2-10-7-15-14(16-8-10)18-5-6-20-12(9-18)13(19)17-11-3-4-11/h7-8,11-12H,2-6,9H2,1H3,(H,17,19)

InChI Key

ZDDZYGIUXPWQFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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